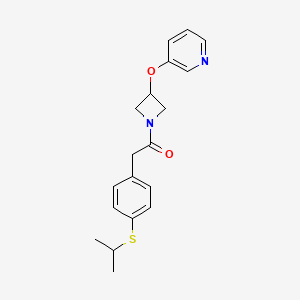
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known by its CAS number 1351599-06-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molecular formula of C17H24N2OS and a molecular weight of 324.45 g/mol. The structure features an isopropylthio group and a pyridin-3-yloxy moiety attached to an azetidine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2OS |
| Molecular Weight | 324.45 g/mol |
| CAS Number | 1351599-06-8 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, similar to other compounds with similar structures .
Anti-inflammatory Activity
Research indicates that derivatives of compounds with similar structural motifs often show significant anti-inflammatory effects. For instance, compounds that inhibit COX enzymes have been shown to reduce inflammation in various animal models. The potential for this compound to act in a similar manner warrants further investigation.
Case Studies
- Inflammation Model : In a study examining the anti-inflammatory effects of structurally related compounds, it was found that certain derivatives effectively reduced carrageenan-induced paw edema in rats, indicating strong COX inhibition. This suggests that this compound may exhibit comparable effects .
- Antimicrobial Testing : A related compound demonstrated significant inhibition of bacterial growth in both in vitro and in vivo models. The findings suggest that targeting bacterial virulence through similar mechanisms could be effective for therapeutic applications against infections .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have shown favorable profiles with low toxicity and high solubility .
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14(2)24-18-7-5-15(6-8-18)10-19(22)21-12-17(13-21)23-16-4-3-9-20-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXUMBPZMPDHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














